Cas no 942002-71-3 (3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)

3-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is a specialized organic compound featuring a benzothiazole core with fluorine substitutions at the 4- and 6-positions, coupled with a benzenesulfonyl and benzyl-substituted propanamide moiety. This structure suggests potential utility in medicinal chemistry or agrochemical applications, particularly due to the presence of fluorine atoms, which often enhance bioavailability and metabolic stability. The benzenesulfonyl group may contribute to electrophilic reactivity or binding interactions, while the benzyl and benzothiazole components could influence lipophilicity and target selectivity. Its precise applications would depend on further pharmacological or chemical studies, but its design indicates tailored functionality for specific biochemical or synthetic pathways.
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide structure
942002-71-3 structure
商品名:3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
CAS番号:942002-71-3
MF:C23H18F2N2O3S2
メガワット:472.527430057526
CID:5506329

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
    • インチ: 1S/C23H18F2N2O3S2/c24-17-13-19(25)22-20(14-17)31-23(26-22)27(15-16-7-3-1-4-8-16)21(28)11-12-32(29,30)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15H2
    • InChIKey: IASLBMIIVGNRMR-UHFFFAOYSA-N
    • ほほえんだ: C(N(CC1=CC=CC=C1)C1=NC2=C(F)C=C(F)C=C2S1)(=O)CCS(C1=CC=CC=C1)(=O)=O

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2737-2263-30mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2737-2263-25mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2737-2263-100mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2737-2263-75mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2737-2263-1mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2737-2263-3mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2737-2263-20μmol
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2737-2263-20mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2737-2263-4mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2737-2263-40mg
3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
942002-71-3 90%+
40mg
$140.0 2023-05-16

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide 関連文献

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamideに関する追加情報

3-(Benzenesulfonyl)-N-Benzyl-N-(4,6-Difluoro-1,3-Benzothiazol-2-Yl)Propanamide: A Comprehensive Overview

3-(Benzenesulfonyl)-N-Benzyl-N-(4,6-Difluoro-1,3-Benzothiazol-2-Yl)Propanamide, also known by its CAS number 942002-71-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug development, polymer synthesis, and advanced materials research.

The molecular structure of this compound is characterized by a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with a benzyl group and a 4,6-difluoro-benzothiazole moiety. The combination of these functional groups imparts the compound with distinctive electronic and steric properties, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of such compounds in the development of novel pharmaceutical agents. The presence of the benzothiazole ring, a known bioisostere for sulfur-containing heterocycles, has been linked to enhanced bioavailability and improved pharmacokinetic profiles in drug candidates. Additionally, the fluorine atoms at positions 4 and 6 of the benzothiazole ring contribute to increased lipophilicity and metabolic stability, which are critical factors in drug design.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and amide bond formation. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

The versatility of this compound extends beyond pharmaceuticals. Its unique structure makes it an ideal candidate for use in advanced materials such as high-performance polymers and optoelectronic devices. For instance, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Furthermore, recent advancements in computational chemistry have enabled detailed studies of the electronic properties of this compound. These studies have revealed that the conjugation between the sulfonyl group and the benzothiazole ring significantly influences its optical properties, making it a promising candidate for applications in light-emitting diodes (LEDs) and other optoelectronic devices.

In conclusion, 3-(Benzenesulfonyl)-N-Benzyl-N-(4,6-Difluoro-1,3-Benzothiazol-2-Yl)Propanamide, with its CAS number 942002-71-3, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to push the boundaries of modern chemistry.

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